2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol
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Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol is a fascinating chemical compound with a unique structure that combines a tetrahydroquinoline moiety with a cyclopentanol group. This compound holds immense potential for scientific research and has been the subject of various studies due to its versatile applications across multiple domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
One sustainable method for the hydrogenation of quinolines involves using a nitrogen-doped carbon-supported palladium catalyst under mild conditions . This method ensures high catalytic activity and stability, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can leverage the same catalytic hydrogenation process, with the added advantage of using renewable resources to prepare the catalyst. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopentanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Mechanism of Action
The mechanism by which 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The tetrahydroquinoline moiety can interact with biological receptors, modulating their activity and influencing cellular processes. The cyclopentanol group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the cyclopentanol group.
Cyclopentanol: Contains the cyclopentanol group but lacks the tetrahydroquinoline moiety.
Uniqueness
2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol’s uniqueness lies in its combined structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound with broader applications compared to its individual components .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-9-3-8-13(14)15-10-4-6-11-5-1-2-7-12(11)15/h1-2,5,7,13-14,16H,3-4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKWNFUUTBVFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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